molecular formula C10H12O4S B1316767 Oxetan-3-yl 4-methylbenzenesulfonate CAS No. 26272-83-3

Oxetan-3-yl 4-methylbenzenesulfonate

Cat. No.: B1316767
CAS No.: 26272-83-3
M. Wt: 228.27 g/mol
InChI Key: UMFWNFVHKAJOSE-UHFFFAOYSA-N
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Description

Oxetan-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H12O4S and a molecular weight of 228.27 g/mol . It is also known by its IUPAC name, 3-oxetanyl 4-methylbenzenesulfonate . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a 4-methylbenzenesulfonate group.

Mechanism of Action

Target of Action

Oxetan-3-yl 4-methylbenzenesulfonate, also known as TOLUENE-4-SULFONIC ACID OXETAN-3-YL ESTER, is a complex organic compound . It is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in . As a reagent in organic synthesis, it contributes to the formation of new compounds, which could have a wide range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific method used for the synthesis.

Biochemical Analysis

Biochemical Properties

Oxetan-3-yl 4-methylbenzenesulfonate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of oxetane rings through epoxide opening reactions . The compound is known to interact with enzymes such as dimethylsulfoxonium methylide, which aids in the formation of oxetane derivatives . These interactions are crucial for the synthesis of complex molecules used in medicinal chemistry and drug discovery.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it can impact cell signaling pathways, potentially altering gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function. For example, the compound’s interaction with dimethylsulfoxonium methylide facilitates the formation of oxetane rings, which are essential for various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under room temperature conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Its interaction with enzymes such as dimethylsulfoxonium methylide is crucial for its role in metabolic pathways, enabling the synthesis of oxetane derivatives used in medicinal chemistry .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within cells can affect its activity and function, impacting cellular processes and metabolic pathways.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is essential for its role in biochemical reactions and metabolic pathways, affecting cellular function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxetan-3-yl 4-methylbenzenesulfonate can be synthesized through the reaction of oxetan-3-ol with 4-toluene sulfonyl chloride in the presence of anhydrous pyridine . The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-ol: A precursor in the synthesis of Oxetan-3-yl 4-methylbenzenesulfonate.

    4-Toluene sulfonyl chloride: Another precursor used in the synthesis.

    Other Oxetane Derivatives: Compounds with similar oxetane rings but different substituents.

Uniqueness

This compound is unique due to its combination of an oxetane ring and a 4-methylbenzenesulfonate group. This combination imparts specific chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

oxetan-3-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFWNFVHKAJOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522636
Record name Oxetan-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26272-83-3
Record name Oxetan-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxetan-3-yl 4-methylbenzene-1-sulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of oxetan-3-ol (1.0 g, 13.0 mmol) in anhydrous pyridine (25 mL) at room temperature was added 4-toluene sulfonyl chloride (3.09 g, 16.2 mmol). After stirring the reaction mixture for 18 hours at room temperature, the reaction mixture was concentrated under reduced pressure. The resulting residue was purified by flash chromatography over silica gel eluting with a gradient of 0 to 30% ethyl acetate in heptane to afford 1.9 g (62% yield) of the desired product as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

To a stirred mixture of oxetan-3-ol (0.85 g, 11.5 mmol) in DCM (38 mL) were added TEA (3.3 mL, 23 mmol) and 4-methylbenzene-1-sulfonyl chloride (2.7 g, 13.8 mmol). The reaction mixture was stirred at rt for 15 h. The mixture was partitioned between water and DCM. The organic layer was separated, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography eluting with a gradient of 30% DCM in petroleum ether to 100% DCM to afford oxetan-3-yl 4-methylbenzenesulfonate (1.3 g, 50%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 7.77 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.7 Hz, 2H), 5.30 (m, 1H), 4.66-4.74 (m, 4H), 2.46 (s, 3H); LCMS (ESI) m/z 229 (M+H)+.
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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